L-Phenylalanine ethyl ester hydrochloride
CAS No.: 3182-93-2
Cat. No.: VC21536976
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3182-93-2 |
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Molecular Formula | C11H16ClNO2 |
Molecular Weight | 229.7 g/mol |
IUPAC Name | ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1 |
Standard InChI Key | FPFQPLFYTKMCHN-PPHPATTJSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES | CCOC(=O)C(CC1=CC=CC=C1)N.Cl |
Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-] |
Basic Information and Chemical Structure
Structural Characteristics
L-Phenylalanine ethyl ester hydrochloride is derived from the amino acid L-phenylalanine through esterification of the carboxylic acid group with ethanol, followed by salt formation with hydrochloric acid. The structure contains:
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A chiral carbon center with the S-configuration (also denoted as L-)
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An amino group (protonated in the hydrochloride form)
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A phenyl ring attached via a methylene bridge
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An ethyl ester functional group
The SMILES notation for this compound is: [H+].[Cl-].CCOC(=O)C@@HCC1=CC=CC=C1 . This notation captures the stereochemistry at the alpha carbon, indicating the S-configuration characteristic of the L-enantiomer.
Physical and Chemical Properties
Physical Appearance and States
L-Phenylalanine ethyl ester hydrochloride appears as a white crystalline powder or fine needle-like crystalline solid . The compound exhibits distinct physical properties which are summarized in Table 2.
Property | Value |
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Appearance | White crystalline powder or needles |
Physical Form | Fine needle-like crystalline solid |
Melting Point | 154-157°C |
Hygroscopicity | Hygroscopic |
Solubility | Soluble in methanol and water |
Table 2: Physical properties of L-Phenylalanine ethyl ester hydrochloride
The compound's hygroscopic nature necessitates special handling and storage considerations to maintain its integrity and prevent degradation through moisture absorption .
Spectroscopic and Analytical Properties
L-Phenylalanine ethyl ester hydrochloride possesses specific optical and spectroscopic properties that are useful for its identification and quality assessment. Table 3 summarizes these properties.
Table 3: Spectroscopic and analytical properties of L-Phenylalanine ethyl ester hydrochloride
The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the compound, as the L-form (S-configuration) will show positive rotation values within the specified range. Variations in the reported values may be due to different measurement conditions, including concentration and temperature .
Synthesis and Preparation Methods
Laboratory Synthesis Techniques
The synthesis of L-Phenylalanine ethyl ester hydrochloride follows established procedures in amino acid chemistry. The most common method involves the direct esterification of L-phenylalanine using thionyl chloride in dry ethanol. This reaction proceeds according to the following scheme:
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L-Phenylalanine is reacted with thionyl chloride (SOCl₂) in dry ethanol
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The reaction occurs at room temperature for approximately 18 hours
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The process yields L-Phenylalanine ethyl ester hydrochloride as a white powder
This method typically produces high yields, with reported efficiency of around 90% for the ethyl ester derivative . The reaction can be represented as:
L-Phenylalanine + SOCl₂ + EtOH → L-Phenylalanine ethyl ester hydrochloride
The mechanism involves initial activation of the carboxylic acid by thionyl chloride, followed by nucleophilic attack of ethanol, resulting in esterification. The hydrochloride salt forms naturally in this process due to the production of HCl during the reaction .
Industrial Production Considerations
The industrial production of L-Phenylalanine ethyl ester hydrochloride must consider several factors to ensure product quality and purity. Key considerations include:
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Starting material purity: The optical purity of the L-phenylalanine precursor directly affects the final product's enantiomeric excess
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Reaction conditions: Temperature control and moisture exclusion are critical for optimal yields
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Purification methods: Recrystallization techniques are commonly employed to achieve high purity (≥98.5%)
Commercial products typically undergo rigorous quality control, including infrared spectroscopy and specific rotation measurements, to verify identity and purity before distribution .
Applications and Utility
Research Applications
L-Phenylalanine ethyl ester hydrochloride serves as an important tool in biochemical and pharmaceutical research. Its primary applications include:
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Enzyme substrate: The compound is widely used as a substrate for various enzymes, particularly in studies involving proteolytic and esterase activities
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Peptide synthesis: It serves as a building block in the synthesis of peptides and peptide derivatives
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Structure-activity relationship studies: The compound is used to investigate the role of phenylalanine residues in biological systems
Research applications often take advantage of the compound's specific stereochemistry and reactivity profile, which mimic those of the natural amino acid in biological systems while providing modified properties due to the ester functionality.
Storage Requirement | Details |
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Container | Keep tightly sealed |
Atmosphere | Store under dry inert gas |
Protection | Protect from humidity and water |
Incompatibilities | Incompatible with oxidizing agents |
Temperature | Ambient storage temperature recommended |
Table 4: Storage requirements for L-Phenylalanine ethyl ester hydrochloride
The hygroscopic nature of this compound makes these storage requirements particularly important to prevent hydrolysis of the ester bond and other degradation pathways that could compromise its purity and effectiveness .
Safety Category | Details |
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Signal Word | Warning |
Hazard Categories | Serious eye damage/eye irritation Category 2 |
Skin corrosion/irritation Category 2 | |
Specific target organ toxicity Category 3 | |
Hazard Statements | H319: Causes serious eye irritation |
H335: May cause respiratory irritation | |
H315: Causes skin irritation | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P280: Wear protective gloves/protective clothing/eye protection/face protection | |
P302+P352: IF ON SKIN: Wash with plenty of water | |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 5: Safety information for L-Phenylalanine ethyl ester hydrochloride
Laboratory personnel working with this compound should follow standard safety protocols for handling chemicals, including the use of appropriate personal protective equipment and adherence to good laboratory practices .
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